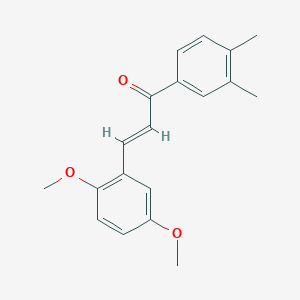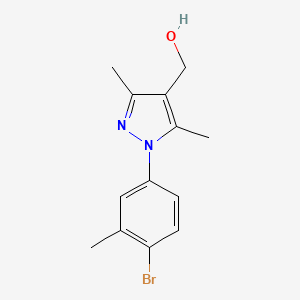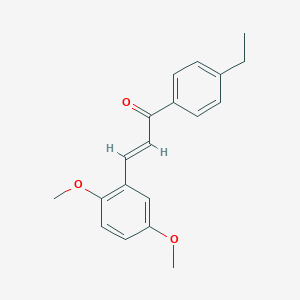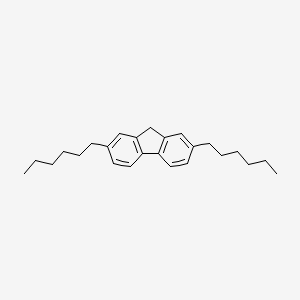
2,7-Di-n-hexyl-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-n-hexyl-fluorene (2,7-DHF) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline compound with a molecular weight of 286.43 g/mol and a melting point of 128-130°C. 2,7-DHF is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) with a nine-member aromatic ring system. It is a non-toxic, non-irritating, and non-carcinogenic compound that has been used as an alternative to fluorene in a variety of scientific research applications.
Scientific Research Applications
2,7-Di-n-hexyl-fluorene has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, this compound is used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons, polymers, and heterocyclic compounds. In material science, this compound is used in the synthesis of polymers and other materials, such as nanotubes and carbon nanofibers. In biochemistry, this compound is used as a model compound for the study of the structure and function of other molecules, such as proteins and enzymes.
Mechanism of Action
The mechanism of action of 2,7-Di-n-hexyl-fluorene is not well understood. However, it is believed that the compound interacts with other molecules through its aromatic ring structure, which can interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties in vitro, and it has been suggested that it could be used as an anti-cancer agent. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi in vitro, suggesting that it could be used as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
2,7-Di-n-hexyl-fluorene is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, non-toxic, and non-irritating, making it an ideal choice for use in laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions. In addition, the compound is not very stable, making it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for the use of 2,7-Di-n-hexyl-fluorene in scientific research. These include the development of new synthetic methods for the synthesis of other compounds, the development of new materials and polymers, the development of new methods for the study of proteins and enzymes, and the development of new drugs and therapeutic agents. In addition, this compound could be used as a starting material for the synthesis of other PAHs, which could be used for a variety of applications, such as the development of new catalysts and the synthesis of new materials.
Synthesis Methods
2,7-Di-n-hexyl-fluorene can be synthesized from fluorene via a variety of methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of fluorene with a dienophile such as maleic anhydride or maleic acid. This reaction produces this compound as the major product, with a yield of up to 80%. Other methods of synthesis include the use of a Grignard reagent, the use of a Friedel-Crafts alkylation reaction, or the use of a Wittig reaction.
properties
IUPAC Name |
2,7-dihexyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-9-11-20-13-15-24-22(17-20)19-23-18-21(14-16-25(23)24)12-10-8-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMMSIJPDMTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
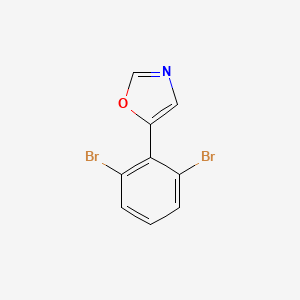
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
